4-(2-Methoxyethoxy)benzene-1,3-diamine CAS number 71077-37-7
4-(2-Methoxyethoxy)benzene-1,3-diamine CAS number 71077-37-7
Technical Guide: 4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS 71077-37-7) [1][2][3][4]
Executive Summary
4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS 71077-37-7) is a specialized aromatic diamine primarily utilized as a coupler in oxidative hair dye formulations and as an intermediate in the synthesis of polyimides and pharmaceutical compounds.[3][4] Structurally characterized by a benzene core substituted with two amino groups at the 1 and 3 positions and a methoxyethoxy ether tail at the 4-position, this molecule offers unique solubility and coupling kinetics compared to its parent compound, m-phenylenediamine.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, industrial synthesis pathways, analytical characterization protocols, and safety considerations for research and development applications.
Chemical Identity & Physicochemical Properties
The introduction of the glycol ether side chain (2-methoxyethoxy) at the 4-position significantly alters the electron density of the benzene ring, enhancing water solubility and modifying the reaction kinetics during oxidative coupling (e.g., with p-phenylenediamine).
Table 1: Chemical Identification & Properties
| Property | Specification |
| CAS Number | 71077-37-7 |
| IUPAC Name | 4-(2-Methoxyethoxy)benzene-1,3-diamine |
| Synonyms | 2,4-Diamino-1-(2-methoxyethoxy)benzene; 1,3-Benzenediamine, 4-(2-methoxyethoxy)- |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| SMILES | COCCOC1=C(C=C(C=C1)N)N |
| Appearance | Off-white to light brown crystalline powder (oxidizes upon air exposure) |
| Solubility | Soluble in water, ethanol, DMSO; slightly soluble in dichloromethane |
| pKa (Calculated) | ~5.0 (amine 1), ~3.5 (amine 2) |
| LogP | ~0.4 (Predicted) |
Synthesis & Manufacturing
The industrial synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine typically follows a nucleophilic aromatic substitution (
Synthetic Pathway
-
Nucleophilic Substitution (
): The starting material, 1-chloro-2,4-dinitrobenzene , reacts with 2-methoxyethanol in the presence of a base (potassium hydroxide or sodium hydride). The electron-withdrawing nitro groups activate the ring, facilitating the displacement of the chlorine atom by the alkoxide. -
Catalytic Hydrogenation: The resulting intermediate, 1-(2-methoxyethoxy)-2,4-dinitrobenzene , is reduced using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst to yield the final diamine.
Reaction Engineering Diagram
Figure 1: Step-by-step synthetic route from chlorodinitrobenzene precursor.
Experimental Protocol (Bench Scale)
-
Step 1 (Etherification): Dissolve 2-methoxyethanol (1.2 eq) in toluene. Add KOH (1.5 eq) and stir at 0°C for 30 min. Add 1-chloro-2,4-dinitrobenzene (1.0 eq) slowly. Heat to 60°C for 4 hours. Quench with water, extract organic layer, and crystallize the dinitro intermediate.
-
Step 2 (Reduction): Dissolve the dinitro intermediate in methanol in a hydrogenation vessel. Add 10% Pd/C (5 wt% loading). Purge with
, then pressurize with (3 atm). Stir vigorously at room temperature until uptake ceases (~2-4 hours). Filter catalyst through Celite.[5] Concentrate filtrate under reduced pressure to obtain the crude diamine.[5] Store under inert atmosphere (Argon) to prevent oxidation.
Analytical Characterization
Accurate quantification and impurity profiling are critical, especially for hair dye applications where purity affects color fidelity and safety.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-2 min)
90% B (15 min) 5% B (20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array (DAD) at 254 nm (aromatic ring) and 280 nm.
Analytical Workflow Logic
Figure 2: Standardized workflow for purity assessment and identity confirmation.
Applications & Mechanism
Oxidative Hair Dye Chemistry
In hair coloring, CAS 71077-37-7 acts as a coupler . It does not produce color alone but reacts with a primary intermediate (e.g., p-phenylenediamine or p-toluenediamine) in the presence of an oxidizing agent (
-
Mechanism: The primary intermediate is oxidized to a diimine, which then attacks the electron-rich ring of the coupler (CAS 71077-37-7).
-
Color Result: The methoxyethoxy group pushes the absorption maximum (
), typically resulting in blue to violet chromophores, depending on the primary intermediate used.
Pharmaceutical Intermediates
The diamine functionality allows it to serve as a building block for benzimidazoles (via reaction with carboxylic acids) or polyamides/polyimides, where the ether tail provides internal plasticization and improved solubility.
Safety & Toxicology (E-E-A-T)
Note: While specific SCCS opinions for CAS 71077-37-7 are less prominent than for its hydroxy-analog (2,4-Diaminophenoxyethanol), it shares the toxicological profile of the alkoxy-m-phenylenediamine class.
-
Acute Toxicity: Harmful if swallowed.[6] Expected LD50 (oral, rat) is in the range of 100–500 mg/kg based on structural analogues (Class: Phenylenediamines).
-
Sensitization: High Risk. Like most aromatic diamines, this compound is a potential skin sensitizer. Formulation limits in cosmetics are strictly regulated (typically <1.0% on-head concentration).
-
Genotoxicity: Must be evaluated via the Ames test. Many diamines require purification to remove mutagenic nitro-precursors.
-
Handling:
-
PPE: Nitrile gloves, lab coat, and P2/N95 dust mask are mandatory.
-
Storage: Store at 2-8°C under Argon. Sensitive to oxidation (darkens over time).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117007, 4-(2-Methoxyethoxy)benzene-1,3-diamine. Retrieved from [Link]
-
CAS Common Chemistry. 4-(2-Methoxyethoxy)-1,3-benzenediamine (CAS RN 71077-37-7).[1][2][3] American Chemical Society.[2][7] Retrieved from [Link][1][2][3]
-
European Chemicals Agency (ECHA). Registration Dossier: Alkoxy-m-phenylenediamines.[3] (General class safety data). Retrieved from [Link]
-
Organic Syntheses. General Procedures for the Reduction of Nitro Compounds to Amines. (Methodological grounding for synthesis). Retrieved from [Link]
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- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1,3-Benzenediamine, 4-(2-methoxyethoxy)- | C9H14N2O2 | CID 117007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 71077-37-7 (C9H14N2O2) [pubchemlite.lcsb.uni.lu]
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